molecular formula C9H8O2S B1360273 3-Methylbenzothiophene 1,1-dioxide CAS No. 6406-91-3

3-Methylbenzothiophene 1,1-dioxide

Cat. No.: B1360273
CAS No.: 6406-91-3
M. Wt: 180.23 g/mol
InChI Key: DCAZNDCIMXHKOS-UHFFFAOYSA-N
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Description

3-Methylbenzothiophene 1,1-dioxide is an organic compound with the molecular formula C₉H₈O₂S It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylbenzothiophene 1,1-dioxide typically involves the oxidation of 3-Methylbenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at a temperature range of 0-25°C to ensure the selective formation of the sulfone group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of catalysts such as transition metal complexes can also enhance the efficiency of the oxidation process.

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides or other higher oxidation states.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), peracids, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and other reducing agents.

    Substitution: Halogens, nitrating agents, and other electrophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Sulfides, thiols, and other reduced forms.

    Substitution: Halogenated, nitrated, and other substituted benzothiophene derivatives.

Scientific Research Applications

3-Methylbenzothiophene 1,1-dioxide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a model compound for studying the interactions of sulfones with biological systems.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfone-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methylbenzothiophene 1,1-dioxide involves its interaction with various molecular targets and pathways. The sulfone group can participate in nucleophilic and electrophilic reactions, making it a versatile intermediate in organic synthesis. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzothiophene: The parent compound without the sulfone group.

    Benzothiophene: The core structure without the methyl and sulfone groups.

    3-Methyl-1-thiaindene: A structural isomer with different substitution patterns.

Uniqueness

3-Methylbenzothiophene 1,1-dioxide is unique due to the presence of the sulfone group, which imparts distinct chemical and physical properties. This makes it more reactive in certain types of chemical reactions and potentially more biologically active compared to its non-oxidized counterparts.

Properties

IUPAC Name

3-methyl-1-benzothiophene 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c1-7-6-12(10,11)9-5-3-2-4-8(7)9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAZNDCIMXHKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CS(=O)(=O)C2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214257
Record name Benzo(b)thiophene 1,1-dioxide, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6406-91-3
Record name Benzo(b)thiophene 1,1-dioxide, 3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006406913
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(b)thiophene 1,1-dioxide, 3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbenzothiophene 1,1-dioxide
Reactant of Route 2
3-Methylbenzothiophene 1,1-dioxide
Reactant of Route 3
3-Methylbenzothiophene 1,1-dioxide
Reactant of Route 4
3-Methylbenzothiophene 1,1-dioxide
Reactant of Route 5
3-Methylbenzothiophene 1,1-dioxide
Reactant of Route 6
3-Methylbenzothiophene 1,1-dioxide
Customer
Q & A

Q1: What is the molecular structure of 3-Methylbenzo[b]thiophene 1,1-dioxide and how does it compare to its isomer, 2-Methylbenzo[b]thiophene 1,1-dioxide?

A1: Both 3-Methylbenzo[b]thiophene 1,1-dioxide and its isomer, 2-Methylbenzo[b]thiophene 1,1-dioxide, are planar molecules. [] While they share the same molecular formula (C9H8O2S) and similar bond lengths and angles, their intermolecular arrangements differ significantly. [] This difference in crystal packing is highlighted as a potential reason for the distinct photodimerization behavior observed between the two isomers. []

Q2: What are the crystallographic parameters determined for 3-Methylbenzo[b]thiophene 1,1-dioxide?

A2: X-ray crystallography revealed that 3-Methylbenzo[b]thiophene 1,1-dioxide crystallizes in the orthorhombic system, specifically the P2₁2₁2₁ space group. [] Its unit cell dimensions are: a = 6.920(4) Å, b = 8.943(3) Å, and c = 13.852(9) Å. [] The unit cell volume is 857.2(8) ų, with Z = 4, indicating four molecules per unit cell. []

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